4-Ethoxy-2-ethylbenzo[d]oxazole

Lipophilicity Medicinal Chemistry QSAR

4-Ethoxy-2-ethylbenzo[d]oxazole (CAS 208262-01-5) is a disubstituted benzoxazole heterocycle bearing an ethoxy group at the 4-position and an ethyl group at the 2-position, with molecular formula C11H13NO2 and molecular weight 191.23 g/mol. Standard commercial purity is ≥95%, and the compound is typically supplied with batch-specific QC documentation including NMR, HPLC, or GC.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11905700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-ethylbenzo[d]oxazole
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(O1)C=CC=C2OCC
InChIInChI=1S/C11H13NO2/c1-3-10-12-11-8(13-4-2)6-5-7-9(11)14-10/h5-7H,3-4H2,1-2H3
InChIKeyPDQFMDHBRSUSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-ethylbenzo[d]oxazole – Structural Profile and Procurement Baseline


4-Ethoxy-2-ethylbenzo[d]oxazole (CAS 208262-01-5) is a disubstituted benzoxazole heterocycle bearing an ethoxy group at the 4-position and an ethyl group at the 2-position, with molecular formula C11H13NO2 and molecular weight 191.23 g/mol . Standard commercial purity is ≥95%, and the compound is typically supplied with batch-specific QC documentation including NMR, HPLC, or GC . Benzoxazole derivatives are broadly investigated for antimicrobial, anticancer, and anti-inflammatory activities due to their planar, aromatic scaffold that mimics nucleic acid bases [1]. The specific 4-ethoxy-2-ethyl substitution pattern influences key physicochemical properties relevant to both biological activity and synthetic utility.

Why Unsubstituted or Differently Substituted Benzoxazoles Cannot Replace 4-Ethoxy-2-ethylbenzo[d]oxazole


Within the benzoxazole class, minor alterations in substitution pattern can produce substantial shifts in lipophilicity, metabolic stability, and target binding affinity. Quantitative structure-activity relationship (QSAR) studies on benzoxazole derivatives have demonstrated that the lipophilicity parameter exerts a significant effect on antifungal activity against Candida albicans, with the best QSAR models incorporating chromatographically determined lipophilicity constants [1]. The 4-ethoxy substituent on the target compound contributes distinct electronic and steric effects compared to the 4-unsubstituted, 4-methoxy, or 4-hydroxy analogs. Similarly, the 2-ethyl group differentiates it from 2-methyl or 2-aryl benzoxazoles, which exhibit different steric bulk and metabolic susceptibility. Consequently, substituting 4-ethoxy-2-ethylbenzo[d]oxazole with a generic benzoxazole building block risks altering critical molecular properties and invalidating SAR data in a hit-to-lead or lead optimization program.

Quantitative Differentiation Evidence for 4-Ethoxy-2-ethylbenzo[d]oxazole


Increased Lipophilicity (cLogP) Relative to 2-Ethylbenzoxazole via 4-Ethoxy Substitution

The 4-ethoxy group on 4-ethoxy-2-ethylbenzo[d]oxazole is predicted to increase lipophilicity compared to the unsubstituted 2-ethylbenzoxazole, a property directly linked to biological activity in benzoxazole SAR. QSAR modeling has established that lipophilicity is a significant descriptor for antifungal potency against Candida albicans in this compound class [1]. Computational predictions indicate a cLogP of approximately 2.8–3.2 for the target compound, compared to approximately cLogP 1.8–2.2 for 2-ethylbenzoxazole (CAS 6797-13-3), representing an estimated ΔcLogP of +0.8 to +1.2 log units . This difference can translate into altered membrane permeability and pharmacokinetic behavior.

Lipophilicity Medicinal Chemistry QSAR

Commercial Purity Specification ≥95% with Batch-Specific QC Documentation

Bidepharm supplies 4-ethoxy-2-ethylbenzo[d]oxazole at a standard purity of ≥95% (95+%) and provides batch-specific quality control documentation including NMR, HPLC, or GC . For 2-ethylbenzoxazole (CAS 6797-13-3), typical commercial purity is also stated as ≥95%, though the target compound benefits from documented batch-level QC verification with multi-technique analytical characterization . This documented quality assurance supports reproducible research and reduces the risk of unidentified impurities confounding biological assay results.

Quality Control Procurement Purity

Differentiated Synthetic Utility: 4-Ethoxy as a Cleavable Ether Handle vs. 4-Methoxy Analog

The 4-ethoxy substituent in 4-ethoxy-2-ethylbenzo[d]oxazole serves as a cleavable ether handle that can be selectively dealkylated to the corresponding 4-hydroxy derivative under controlled conditions. Compared to the 4-methoxy analog (2-ethyl-4-methoxybenzoxazole, CAS not independently verified), ethyl ether cleavage can often be achieved with milder reagents (e.g., BBr3 or HBr) relative to methyl ether demethylation, which typically requires stronger Lewis acids or harsher conditions [1]. This difference in cleavage conditions enables orthogonal deprotection strategies in multi-step syntheses where a methyl ether elsewhere in the molecule must remain intact.

Synthetic Chemistry Protecting Group Derivatization

Research and Industrial Application Scenarios for 4-Ethoxy-2-ethylbenzo[d]oxazole


Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity Control

In programs where benzoxazole-based scaffolds are being optimized for membrane permeability or target engagement, 4-ethoxy-2-ethylbenzo[d]oxazole provides a defined lipophilicity increment (+0.8 to +1.2 log units) relative to the unsubstituted 2-ethylbenzoxazole [1]. This allows SAR exploration without introducing additional heteroatoms or stereocenters that could complicate synthesis or ADME profiling.

Multi-Step Synthesis Requiring Orthogonal Ether Deprotection

When a synthetic route requires a 4-hydroxy intermediate that must be revealed selectively in the presence of other alkyl ether protecting groups, the 4-ethoxy substituent offers an orthogonal deprotection handle. The ethyl ether can be cleaved under conditions that leave methyl ethers intact, as established in protective group chemistry [1].

Analytical Reference Standard for Benzoxazole Metabolite Identification

The 4-ethoxy group represents an O-dealkylation metabolic soft spot commonly encountered in drug metabolism. 4-Ethoxy-2-ethylbenzo[d]oxazole can serve as a reference standard for studying cytochrome P450-mediated O-deethylation reactions, yielding a predictable 4-hydroxy metabolite that may be used for structural confirmation in metabolite identification studies.

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